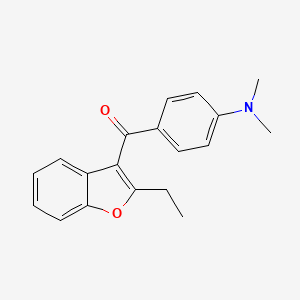
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone is an organic compound with the molecular formula C18H19NO2 It is a derivative of benzofuran and benzophenone, characterized by the presence of a dimethylamino group attached to the phenyl ring and an ethyl group attached to the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone typically involves the following steps:
Preparation of 2-ethylbenzofuran-3-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of benzofuran with ethyl chloroformate, followed by hydrolysis.
Formation of the benzofuran ketone: The carboxylic acid is then converted to the corresponding ketone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with 4-(dimethylamino)benzaldehyde: The final step involves the condensation of the benzofuran ketone with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the desired methanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted derivatives
Applications De Recherche Scientifique
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the benzofuran and benzophenone moieties can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Dimethylamino)phenyl)(phenyl)methanone: Similar structure but lacks the benzofuran moiety.
(4-(Dimethylamino)phenyl)(2-methylbenzofuran-3-yl)methanone: Similar structure but with a methyl group instead of an ethyl group on the benzofuran ring.
(4-(Dimethylamino)phenyl)(2-ethylbenzothiophene-3-yl)methanone: Similar structure but with a benzothiophene ring instead of a benzofuran ring.
Uniqueness
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone is unique due to the presence of both the dimethylamino group and the ethyl-substituted benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
722547-43-5 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C19H19NO2/c1-4-16-18(15-7-5-6-8-17(15)22-16)19(21)13-9-11-14(12-10-13)20(2)3/h5-12H,4H2,1-3H3 |
Clé InChI |
IYNHKLPROIXZDF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


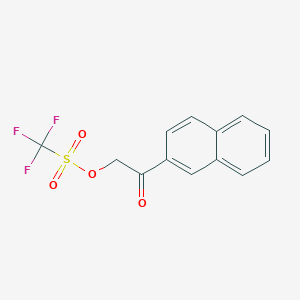
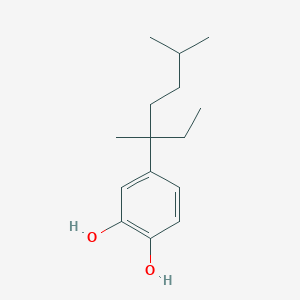
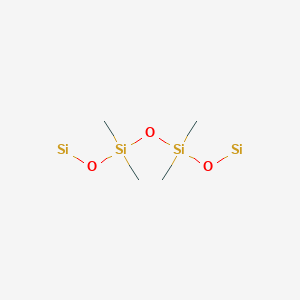
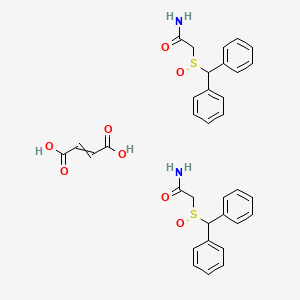
![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
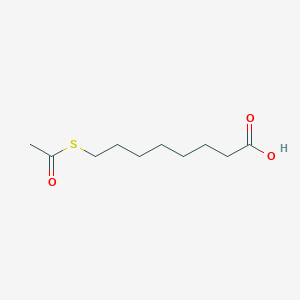
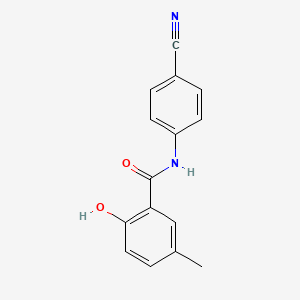
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
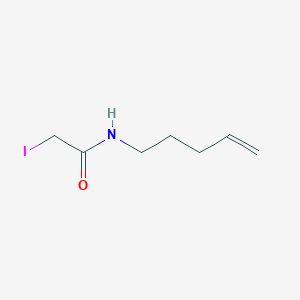
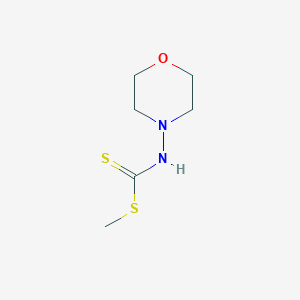
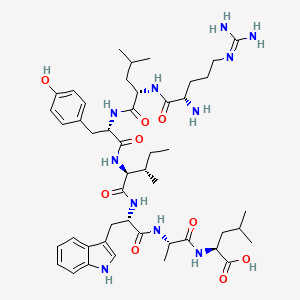
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
